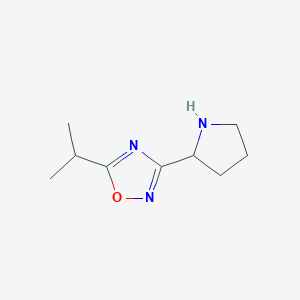![molecular formula C15H15N3O2S B1428210 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1350988-97-4](/img/structure/B1428210.png)
4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
概要
説明
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 g/mol . This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
科学的研究の応用
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions with biological targets.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: A similar compound with a pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl.
2-Benzothiazolamine derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups and pyridin-2-ylmethyl substitution makes it a valuable compound for diverse research applications .
特性
IUPAC Name |
4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-6-7-12(20-2)14-13(11)18-15(21-14)17-9-10-5-3-4-8-16-10/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUNUSXKYUURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)

